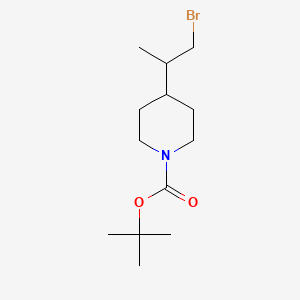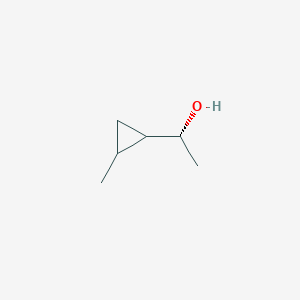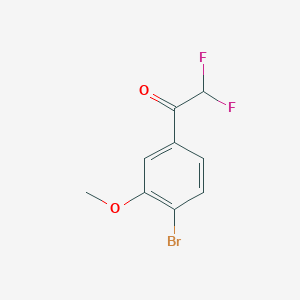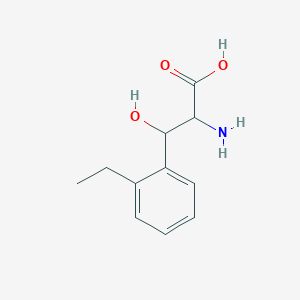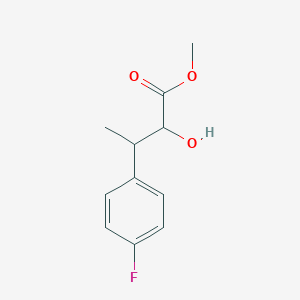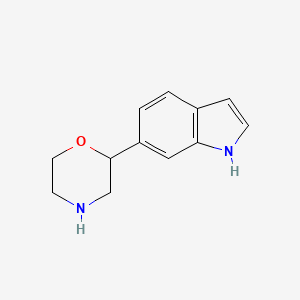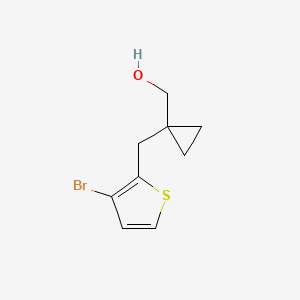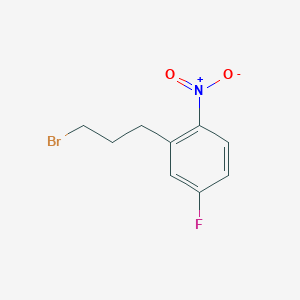![molecular formula C14H27N3O2 B13603114 tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidinyl group, and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidinyl and pyrrolidinyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dichloromethane.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate enzyme-substrate interactions and receptor-ligand binding .
Medicine: It is explored for its potential therapeutic effects and as a precursor for the synthesis of drug candidates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling cascades .
Comparación Con Compuestos Similares
- tert-butylN-[(3R)-1-(piperidin-3-yl)pyrrolidin-3-yl]carbamate
- tert-butylN-[(3R)-1-(piperidin-2-yl)pyrrolidin-3-yl]carbamate
- tert-butylN-[(3R)-1-(piperidin-5-yl)pyrrolidin-3-yl]carbamate
Uniqueness: tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H27N3O2 |
|---|---|
Peso molecular |
269.38 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-1-piperidin-4-ylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-6-9-17(10-11)12-4-7-15-8-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18)/t11-/m1/s1 |
Clave InChI |
FWXFHIGFBZXEOP-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCNCC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)

